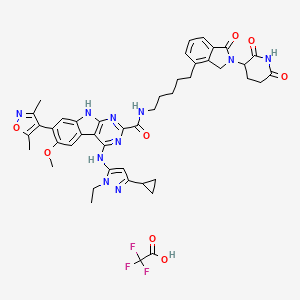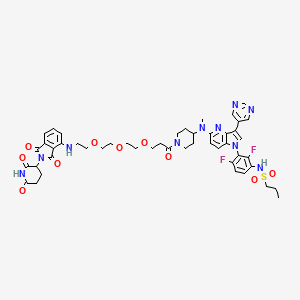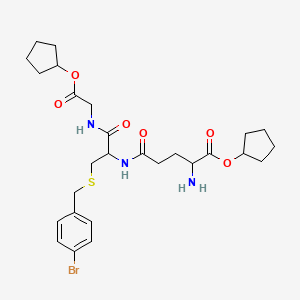
BETd-260 trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BETd-260 trifluoroacetate is a novel proteolysis-targeting chimera (PROTAC) compound designed to degrade bromodomain and extra-terminal (BET) proteins. BET proteins, including BRD2, BRD3, and BRD4, are epigenetic regulators involved in various cellular processes such as transcriptional regulation and chromatin remodeling. This compound has shown significant potential in preclinical studies for its ability to target and degrade BET proteins, making it a promising therapeutic agent for various cancers, including osteosarcoma and triple-negative breast cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BETd-260 trifluoroacetate is synthesized through a multi-step process involving the coupling of a BET ligand with a ligand for the E3 ubiquitin ligase cereblon. The synthetic route typically involves the following steps:
Synthesis of BET Ligand: The BET ligand is synthesized through a series of chemical reactions, including cyclization, amination, and functional group modifications.
Synthesis of Cereblon Ligand: The cereblon ligand is prepared through a separate synthetic route involving similar chemical transformations.
Coupling Reaction: The BET ligand and cereblon ligand are coupled together using a suitable coupling reagent under controlled reaction conditions to form the final PROTAC molecule, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process requires optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
BETd-260 trifluoroacetate undergoes various chemical reactions, including:
Degradation Reactions: The primary reaction involves the degradation of BET proteins through the ubiquitin-proteasome pathway.
Binding Reactions: This compound binds to BET proteins and cereblon, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of BET proteins.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include coupling reagents, solvents (such as dimethyl sulfoxide), and purification agents.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity.
Major Products
The major product formed from the degradation reaction is the ubiquitinated BET protein, which is subsequently degraded by the proteasome. This results in the depletion of BET proteins in the target cells .
Applications De Recherche Scientifique
BETd-260 trifluoroacetate has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potent anti-cancer activity in preclinical studies, particularly in osteosarcoma and triple-negative breast cancer. .
Epigenetic Studies: The compound is used to study the role of BET proteins in gene regulation and chromatin remodeling.
Drug Development: This compound serves as a lead compound for the development of new PROTAC-based therapeutics targeting BET proteins.
Mécanisme D'action
BETd-260 trifluoroacetate exerts its effects through the following mechanism:
Binding to BET Proteins: The BET ligand component of this compound binds to BET proteins, such as BRD4.
Recruitment of Cereblon: The cereblon ligand component binds to the E3 ubiquitin ligase cereblon.
Formation of Ternary Complex: The binding of this compound to both BET proteins and cereblon facilitates the formation of a ternary complex.
Ubiquitination and Degradation: The ternary complex promotes the ubiquitination of BET proteins, leading to their degradation by the proteasome. .
Comparaison Avec Des Composés Similaires
BETd-260 trifluoroacetate is unique compared to other similar compounds due to its high potency and selectivity in degrading BET proteins. Similar compounds include:
BETd-246: Another PROTAC BET degrader with similar mechanisms but slightly different chemical structure and potency.
BETi-211: A BET inhibitor that does not induce protein degradation but inhibits BET protein function through binding.
JQ1: A well-known BET inhibitor that binds to BET proteins and inhibits their function without inducing degradation
This compound stands out due to its ability to induce rapid and efficient degradation of BET proteins, making it a promising candidate for therapeutic development.
Propriétés
Formule moléculaire |
C45H47F3N10O8 |
|---|---|
Poids moléculaire |
912.9 g/mol |
Nom IUPAC |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H46N10O6.C2HF3O2/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55;3-2(4,5)1(6)7/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49);(H,6,7) |
Clé InChI |
SRSJNYHSIQZCDI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)


![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)

![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)

![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)
